molecular formula C18H14O4 B14408059 5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate CAS No. 83291-57-0

5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate

Cat. No.: B14408059
CAS No.: 83291-57-0
M. Wt: 294.3 g/mol
InChI Key: ZWZVPIULGRCJIL-UHFFFAOYSA-N
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Description

5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple fused rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core fluoranthene structure, followed by the introduction of hydroxyl and oxirane groups. The final step involves acetylation to form the acetate ester. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced purification techniques, such as chromatography and crystallization, are often employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, diols, and halogenated compounds. These derivatives often exhibit different chemical and physical properties, making them useful for specific applications.

Scientific Research Applications

5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate shares similarities with other polycyclic aromatic compounds, such as fluoranthene and its derivatives.
  • Compounds like this compound often exhibit similar chemical reactivity and biological activity.

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features

Properties

CAS No.

83291-57-0

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

(1-hydroxy-4-oxapentacyclo[8.6.1.03,5.06,17.011,16]heptadeca-6,8,10(17),11,13,15-hexaen-2-yl) acetate

InChI

InChI=1S/C18H14O4/c1-9(19)21-17-16-15(22-16)12-7-4-6-11-10-5-2-3-8-13(10)18(17,20)14(11)12/h2-8,15-17,20H,1H3

InChI Key

ZWZVPIULGRCJIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2C(O2)C3=CC=CC4=C3C1(C5=CC=CC=C45)O

Origin of Product

United States

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